molecular formula C23H19N3O3 B4244140 N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B4244140
M. Wt: 385.4 g/mol
InChI Key: MYTNEPXZMUAETO-UHFFFAOYSA-N
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Description

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzanilides This compound is characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a biphenylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the biphenylcarboxamide moiety is formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

Scientific Research Applications

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different overall structure and applications.

    N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: A compound with a similar oxadiazole ring but different substituents.

Uniqueness

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-13-11-18(12-14-20)22-25-21(29-26-22)15-24-23(27)19-9-7-17(8-10-19)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTNEPXZMUAETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

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